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9(10H)-Acridinone, 10-methyl-2-nitro-

Cat. No.: B12932663
CAS No.: 58658-02-9
M. Wt: 254.24 g/mol
InChI Key: WGLIJWFRDRLVPN-UHFFFAOYSA-N
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Description

Contextualization of the 9(10H)-Acridinone Scaffold in Chemical Research

The 9(10H)-acridinone scaffold is a prominent heterocyclic system that has garnered significant attention in chemical research. aip.org This tricyclic structure, consisting of a pyridine (B92270) ring fused to two benzene (B151609) rings with a ketone group at position 9, is fundamentally planar. researchgate.net This planarity is a key feature, as it allows acridone (B373769) derivatives to intercalate between the base pairs of DNA. nih.gov This interaction with genetic material is a primary reason for the extensive investigation into the biological activities of acridone compounds. ijpsr.com

Historically, acridine (B1665455) derivatives, the parent structures of acridinones, were utilized as dyes and antibacterial agents. Over time, research has revealed a wide spectrum of pharmacological properties associated with the acridone skeleton, including anticancer, antiviral, and antimalarial activities. mdpi.com The versatility of the acridone core allows for chemical modifications at various positions, leading to a vast library of derivatives with diverse and potent biological effects. ijpsr.com

Significance of Methyl and Nitro Substituents in 9(10H)-Acridinone, 10-methyl-2-nitro- for Academic Investigation

The specific compound, 9(10H)-Acridinone, 10-methyl-2-nitro- , possesses two key substituents that significantly influence its chemical properties and potential for academic study.

The 10-methyl group is a common modification in acridone chemistry. The nitrogen atom at the 10-position of the acridone ring can be readily alkylated. osi.lv The presence of the methyl group at this position alters the electronic properties and solubility of the molecule compared to the unsubstituted acridone. This substitution can also impact the compound's biological activity. For instance, in some related nitrogen-containing heterocyclic compounds, the length of the N-alkyl chain has been shown to affect antitumor activity. researchgate.net

The 2-nitro group is a strong electron-withdrawing group that profoundly affects the electronic distribution of the acridone scaffold. nih.gov The presence of a nitro group can enhance the biological activity of many pharmacophores and is a common feature in various antimicrobial and antineoplastic agents. nih.govresearchgate.net In the context of acridinones, nitro substitution has been linked to potent cytotoxic and antitumor properties. mdpi.com The position of the nitro group on the acridone ring is crucial in determining the specific biological activity and selectivity of the compound. ijpsr.com The reduction of the nitro group within cells can lead to the formation of reactive intermediates that can damage DNA, contributing to the compound's cytotoxic effects. nih.gov

Overview of Prior Research on Related Acridone Derivatives and Their Foundational Scientific Contributions

Research into acridone derivatives has laid a crucial foundation for understanding the potential of compounds like 9(10H)-Acridinone, 10-methyl-2-nitro- . Foundational work often begins with the synthesis of the acridone core, frequently achieved through the Ullmann condensation reaction. This involves the coupling of an aryl halide with an aniline (B41778) derivative, followed by cyclization to form the tricyclic system. jocpr.comresearchgate.net

Early studies on acridine compounds, such as acridine orange, established their utility as fluorescent probes for nucleic acids, a property stemming from their ability to intercalate into the DNA double helix. researchgate.net This foundational discovery paved the way for the development of acridone-based compounds as DNA-targeting agents in cancer therapy. nih.gov

Numerous studies have explored the synthesis and biological evaluation of various substituted acridones. For example, the synthesis of nitro-substituted acridone derivatives has been a significant area of investigation. A common synthetic route involves the nitration of a pre-formed acridone or an acridone precursor. nih.gov Research on compounds like 1-nitroacridines has demonstrated a correlation between their ability to cross-link DNA and their antitumor activity, suggesting that the nitro group is critical for their mechanism of action. nih.govosi.lv While specific research on the 2-nitro isomer is less common, these foundational studies on other nitroacridones provide a strong rationale for investigating its properties.

Data Tables

Table 1: Properties of the Parent Compound 9(10H)-Acridinone

PropertyValueReference
Molecular FormulaC₁₃H₉NO mdpi.com
Molecular Weight195.22 g/mol mdpi.com
AppearanceYellow powder researchgate.net
Melting Point>300 °C researchgate.net

Table 2: Properties of 10-methyl-9(10H)-Acridinone

PropertyValueReference
Molecular FormulaC₁₄H₁₁NO nist.gov
Molecular Weight209.24 g/mol nist.gov
Melting Point203 °C
AppearanceWhite to light yellow crystalline solid

Table 3: Spectroscopic Data for a Related Nitroacridone Derivative

Spectroscopic data for 2-nitro-10-(carboxymethyl)-9(10H)acridone ethyl ester

Spectroscopic DataValueReference
Melting Point196.5–201.4 °C nih.gov
HRMS (EI)calc for C₁₇H₁₄N₂O₅ 326.0897 m/z; found 326.0901 m/z nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O3 B12932663 9(10H)-Acridinone, 10-methyl-2-nitro- CAS No. 58658-02-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58658-02-9

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

10-methyl-2-nitroacridin-9-one

InChI

InChI=1S/C14H10N2O3/c1-15-12-5-3-2-4-10(12)14(17)11-8-9(16(18)19)6-7-13(11)15/h2-8H,1H3

InChI Key

WGLIJWFRDRLVPN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C31

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 9 10h Acridinone, 10 Methyl 2 Nitro

Established Synthetic Pathways for the 9(10H)-Acridinone Core

The construction of the 9(10H)-acridinone core is a critical first step in the synthesis of its derivatives. Several classical and modern synthetic strategies are employed to achieve this, primarily focusing on the formation of the central nitrogen-containing ring.

Ullmann Condensation-Based Synthetic Routes

A prevalent and long-standing method for the synthesis of the 9(10H)-acridinone core relies on the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of an o-chlorobenzoic acid with an aniline (B41778) derivative to form an N-phenylanthranilic acid intermediate. thieme-connect.deptfarm.pl Subsequent intramolecular cyclization of this intermediate, often promoted by strong acids such as concentrated sulfuric acid or polyphosphoric acid (PPA), leads to the formation of the acridinone (B8587238) ring system. nih.govjuniperpublishers.com

The general mechanism of the Ullmann condensation involves the formation of an organocopper intermediate. byjus.comwikipedia.orgorganic-chemistry.org The reaction is typically carried out at elevated temperatures in a high-boiling polar solvent. wikipedia.org The subsequent acid-catalyzed cyclization proceeds via an electrophilic attack of the carboxylic acid group onto the adjacent aromatic ring, followed by dehydration to yield the final tricyclic structure.

[ {"Reactants": "o-chlorobenzoic acid, aniline", "Reagents_and_Conditions": "Copper catalyst, high temperature", "Intermediate": "N-phenylanthranilic acid", "Cyclization_Conditions": "Concentrated H₂SO₄ or PPA, heat", "Product": "9(10H)-Acridinone"} ]

Double SNAr Reaction Approaches for Acridinone Ring Closure

An alternative approach to the acridinone core involves a double nucleophilic aromatic substitution (SNAr) reaction. This method has been utilized in the synthesis of substituted acridones. nih.gov In this strategy, a suitably substituted benzophenone (B1666685) derivative, often containing fluorine atoms ortho and para to the carbonyl group, undergoes an iterative SNAr reaction sequence. nih.gov The reaction with a nucleophile, such as dimethylamine generated in situ from the decomposition of dimethylformamide (DMF) with a base like potassium hydroxide, leads to the displacement of the ortho and para fluorine atoms. nih.govtandfonline.com The final step involves an intramolecular cyclization to form the central acridinone ring. nih.gov

The efficiency of the SNAr reaction is highly dependent on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. The carbonyl group of the benzophenone acts as a powerful electron-withdrawing group, facilitating the nucleophilic attack.

Synthetic Strategies Involving Dinitrobenzophenone Intermediates

The synthesis of the 9(10H)-acridinone core can also be achieved through strategies that utilize dinitrobenzophenone intermediates. One such approach involves the reductive cyclization of a 2,2'-dinitrobenzophenone derivative. In this method, the two nitro groups are reduced to amino groups, which then undergo an intramolecular condensation to form the acridinone ring. This reductive cyclization can be carried out using various reducing agents, such as tin(II) chloride in the presence of an acid. nih.govchemrxiv.orgresearchgate.net

This methodology offers a pathway to symmetrically or asymmetrically substituted acridinones, depending on the substituents present on the initial dinitrobenzophenone. The key transformation is the simultaneous reduction of both nitro groups followed by the spontaneous or acid-catalyzed ring closure of the resulting diamine.

Targeted Synthesis of 9(10H)-Acridinone, 10-methyl-2-nitro- and its Precursors

Once the 9(10H)-acridinone core is synthesized, the next steps involve the specific introduction of the methyl group at the N-10 position and the nitro group at the C-2 position.

Methodologies for Introducing the 10-Methyl Moiety

The introduction of a methyl group at the 10-position of the 9(10H)-acridinone is typically achieved through an N-alkylation reaction. A common and effective method involves the deprotonation of the nitrogen atom of 9(10H)-acridinone using a strong base, followed by reaction with a methylating agent. byjus.com

A widely used procedure employs sodium hydride (NaH) as the base to deprotonate the acridinone in an anhydrous polar aprotic solvent like dimethylformamide (DMF). The resulting acridinone anion is then treated with methyl iodide (iodomethane), which acts as the electrophile, to yield 10-methyl-9(10H)-acridinone. byjus.comresearchgate.net

[ {"Substrate": "9(10H)-Acridinone", "Base": "Sodium Hydride (NaH)", "Methylating_Agent": "Methyl Iodide (CH₃I)", "Solvent": "Dimethylformamide (DMF)", "Product": "10-methyl-9(10H)-acridinone"} ]

Methodologies for Introducing the 2-Nitro Moiety

The final step in the synthesis of 9(10H)-Acridinone, 10-methyl-2-nitro- is the introduction of a nitro group at the C-2 position of the 10-methyl-9(10H)-acridinone precursor. This is achieved through an electrophilic aromatic substitution reaction, specifically nitration.

A common method for the nitration of acridone (B373769) derivatives involves the use of a nitrating agent such as nitric acid in the presence of a dehydrating agent like acetic anhydride (B1165640) in an acetic acid solvent system. wikipedia.orgmdpi.com The reaction conditions, including temperature and reaction time, are crucial for controlling the regioselectivity of the nitration and to avoid the formation of multiple nitrated products. The electron-donating effect of the N-methyl group and the directing effect of the acridinone ring system influence the position of nitration, with the 2-position being one of the favored sites for electrophilic attack.

Multi-Step Synthetic Strategies for the Compound

The synthesis of 9(10H)-Acridinone, 10-methyl-2-nitro- can be achieved through a multi-step process that typically begins with the formation of an N-phenylanthranilic acid intermediate, followed by cyclization to the acridone core, and subsequent methylation.

A common approach involves the Ullmann condensation reaction. This reaction couples an aryl halide with an amine in the presence of a copper catalyst to form a diarylamine. For the synthesis of the precursor to 2-nitro-9(10H)-acridinone, this would involve the reaction of a 2-halobenzoic acid with a nitro-substituted aniline. Specifically, the condensation of 2-chlorobenzoic acid with 4-nitroaniline would yield N-(4-nitrophenyl)anthranilic acid. This reaction is typically carried out in a high-boiling polar solvent like dimethylformamide (DMF) with a base such as potassium carbonate.

The subsequent step is an intramolecular cyclization of the N-phenylanthranilic acid derivative to form the tricyclic acridone ring system. This acid-catalyzed ring closure is often accomplished using strong acids such as concentrated sulfuric acid or polyphosphoric acid (PPA). Heating the N-(4-nitrophenyl)anthranilic acid in PPA would lead to the formation of 2-nitro-9(10H)-acridinone.

The final step to obtain the target compound is the methylation of the nitrogen at the 10-position. The nitrogen atom of the acridone ring is generally weakly basic, making direct N-alkylation with alkyl halides challenging. However, the reaction can be facilitated by using a strong base to deprotonate the nitrogen, followed by the addition of a methylating agent. For instance, 9(10H)-acridone can be deprotonated with sodium hydride (NaH) in an anhydrous solvent like DMF, followed by reaction with iodomethane (B122720) (methyl iodide) to yield 10-methyl-9(10H)-acridone. A similar procedure can be applied to 2-nitro-9(10H)-acridinone to afford 9(10H)-Acridinone, 10-methyl-2-nitro-.

An alternative strategy involves the nitration of a pre-formed 10-methyl-9(10H)-acridone. However, direct nitration of the acridone ring can lead to a mixture of isomers, which may require separation.

Table 1: Multi-Step Synthesis of 9(10H)-Acridinone, 10-methyl-2-nitro-

Step Reaction Reactants Reagents/Conditions Product
1 Ullmann Condensation 2-chlorobenzoic acid, 4-nitroaniline Copper catalyst, K₂CO₃, DMF, reflux N-(4-nitrophenyl)anthranilic acid
2 Intramolecular Cyclization N-(4-nitrophenyl)anthranilic acid Polyphosphoric acid (PPA), heat 2-nitro-9(10H)-acridinone

Chemical Transformations and Functionalization of 9(10H)-Acridinone, 10-methyl-2-nitro-

The nitro group at the 2-position of the 10-methyl-9-acridinone scaffold serves as a versatile functional handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

The reduction of the nitro group to a primary amine is a key transformation, as the resulting 2-amino-10-methyl-9(10H)-acridinone is a valuable precursor for further derivatization. Several methods can be employed for this reduction.

A common method for the reduction of nitroarenes is catalytic hydrogenation. However, for nitroacridones, other reducing agents have been shown to be effective. For instance, the reduction of a related nitroacridone derivative has been successfully achieved using formic acid in the presence of a palladium on carbon (Pd/C) catalyst. Another effective method reported for the reduction of a nitro group on an acridone ring is the use of sodium sulfide (Na₂S).

Table 2: Reduction of 2-Nitro-10-methyl-9-acridinone

Reducing Agent Catalyst/Conditions Product
Formic acid Pd/C, Triethylamine, Ethanol, reflux 2-amino-10-methyl-9(10H)-acridinone

The 2-amino-10-methyl-9(10H)-acridinone intermediate opens up numerous possibilities for further functionalization. The amino group can undergo a wide range of reactions to introduce different substituents and build more complex molecular architectures.

For example, the amino group can be acylated to form amides, alkylated to form secondary or tertiary amines, or used in the construction of heterocyclic rings. One study describes the synthesis of N-alkylated derivatives by reacting a 10-(chloroalkyl)-2-nitroacridone with various secondary amines. This highlights the potential for introducing diverse amine functionalities, which could also be achieved starting from the 2-amino derivative.

Another synthetic route involves the conversion of the amino group into a triazole ring. This has been demonstrated in the synthesis of acridone-based fluorescent probes, where a diaminoacridone derivative reacts to form a triazole. This showcases the utility of the aminoacridone scaffold in creating more complex heterocyclic systems.

Table 3: Examples of Derivatization from Amino-Acridone Precursors

Reaction Type Reagents Functional Group Introduced
N-Alkylation Alkyl halides Secondary/Tertiary amine
Acylation Acyl chlorides, Anhydrides Amide
Diazotization followed by substitution NaNO₂, H⁺; CuX Halogen, Cyano, etc.

The 10-methyl-2-nitro-acridinone unit can be incorporated into larger, hybrid molecular scaffolds. This is often achieved by first converting the nitro group into a more reactive functional group, such as an amine or a carboxylic acid, which can then be used to link the acridone core to other molecular fragments.

Research has shown the synthesis of acridone derivatives containing other heterocyclic rings, such as 1,3,4-oxadiazole and 1,3,4-thiadiazole. These syntheses typically start from a 9(10H)-acridone-2-carboxylic acid, which can be prepared from the

Structure Activity Relationship Sar Studies of 9 10h Acridinone, 10 Methyl 2 Nitro Analogs

Influence of Substituent Position and Nature on Molecular Interactions and Cellular Activities

The biological activity of acridone (B373769) derivatives is highly dependent on the type and placement of substituents on the heterocyclic core. rsc.orgnih.gov The planar structure of the acridone ring system is a key feature, allowing these molecules to intercalate with DNA, a common mechanism of action for their anticancer effects. rsc.orgnih.gov However, modifications across the scaffold can significantly alter this and other cellular interactions.

The position of a substituent can be more critical than its chemical nature in determining antitumor potency and selectivity. nih.gov For instance, substitution at the C-5 position of the related acridine (B1665455) scaffold has been shown to profoundly affect antileukemic activity, while substitutions at the C-7 and C-8 positions can enhance selectivity for certain human colon carcinoma cell lines. nih.gov In some acridone series, the introduction of electron-donating groups at the C-7 or C-8 positions was found to increase activity, potentially by enhancing interactions with DNA. rsc.org Conversely, substituting the acridone core at the C-2 or C-4 positions with groups like methoxy, chlorine, or bromine has, in some instances, led to a loss of observable activity. rsc.org

The nature of the substituent is also a crucial determinant of activity. Studies on 9-anilinoacridine (B1211779) derivatives showed that the presence of an electron-donating substituent at the 1' and 2' positions of the anilino ring improved DNA binding. nih.gov In contrast, molecules with electron-withdrawing substituents can exhibit neutrality at physiological pH, which may not be favorable for the cytotoxicity of weakly basic derivatives. nih.gov The introduction of bulky or functionally diverse side chains, such as piperazine (B1678402) or tryptophan moieties, can also modulate cell permeability or introduce additional cytotoxicity mechanisms. nih.gov For example, fluorinated acridone derivatives have been identified as potent anticancer agents against various cell lines. nih.gov

Interactive Table 1: Effect of Substituent Position on Anticancer Activity of Acridone Analogs

Compound SeriesSubstituent PositionSubstituent NatureObserved Activity TrendReference
Acridine-Benzimidazole HybridsC-2Butyl > Ethyl > MethylIncreased alkyl chain length at C-2 enhanced antitumor activity. rsc.org
Acridone-Oxadiazole-Triazole HybridsC-2, C-4Methoxy, Chlorine, BromineSubstitution at these positions resulted in no observable AChE inhibitory activity. rsc.org
Substituted AcridinesC-7, C-8Electron-donating groupsEnhanced anticancer activity, possibly due to more effective DNA interaction. rsc.org
9-Anilinoacridines1', 2' of anilino ringElectron-donating groupsImproved DNA-drug binding. nih.gov

Impact of Methylation at the N-10 Position on Molecular Activity

The substituent at the N-10 position of the acridone ring system plays a pivotal role in modulating biological activity. The nitrogen atom at this position is frequently targeted for modification to influence properties like solubility, target binding, and cellular uptake.

Methylation at the N-10 position, as seen in the parent compound 10-methyl-9(10H)-acridone, is a common and significant modification. fishersci.com In a study of acridone derivatives as potential antipsoriatic agents, an N-methyl group in combination with a 1,3-dihydroxy substitution pattern produced the most potent inhibitor of keratinocyte hyperproliferation, with an efficacy comparable to the drug anthralin. nih.gov However, the impact of N-10 substitution is highly context-dependent. For instance, in a study of glyfoline (B1233050) congeners, replacing the N-methyl group with either an N-H (unsubstituted) or a larger N-(CH2)2NEt2 group led to a dramatic reduction or complete loss of cytotoxicity. nih.gov

Conversely, other studies have shown that larger substituents at the N-10 position can be beneficial. Research on N10-substituted acridones as multidrug resistance (MDR) reversers found that compounds with a four-carbon spacer (butyl) at this position exhibited promising anticancer and MDR reversal activity. researchgate.net Similarly, a series of N10-substituted acridone-2-carboxamides were developed as AKT kinase inhibitors, where an alkyl spacer at the N-10 position was identified as a critical structural requirement for potent activity. nih.gov These findings suggest that the N-10 position is a key site for introducing side chains that can interact with specific pockets in target proteins or modulate the molecule's physicochemical properties to overcome drug resistance. nih.govresearchgate.net

Significance of the Nitro Group at the 2-Position on Biological Activity and Redox Properties

The nitro group (-NO2) is a potent electron-withdrawing moiety that significantly influences the electronic properties, polarity, and reactivity of the acridone scaffold. nih.govlibretexts.org Its presence can render a molecule a pharmacophore, contributing directly to biological activity, or a toxicophore, associated with toxicity. nih.gov

The biological activity of many nitro-aromatic compounds stems from their ability to undergo intracellular reduction. nih.gov This process, often enzyme-mediated, can generate reactive intermediates like nitroso and superoxide (B77818) species. nih.gov These toxic intermediates can then covalently bind to critical biomolecules such as DNA, leading to cellular damage and death. nih.gov This redox cycling capability is a hallmark of the nitro group's mechanism of action, particularly in antimicrobial and some anticancer contexts. nih.gov

Interactive Table 2: Biological Activity of Nitro-Substituted Acridone Analogs

Compound SeriesNitro PositionBiological ContextObserved EffectReference
Glyfoline CongenersA-RingCytotoxicity (HL-60 cells)Inactivity nih.gov
General Nitro CompoundsN/AAntimicrobialActivity via reduction to toxic intermediates. nih.gov
2-NitroacridoneC-2Corrosion InhibitionAdsorption onto metal surfaces in protonated form. researchgate.net

Comparative SAR Analysis with Other Acridone Chemotypes and Heterocyclic Scaffolds

The SAR of 9(10H)-Acridinone, 10-methyl-2-nitro- analogs is best understood when compared with other acridone chemotypes and different heterocyclic systems. Such comparisons highlight the unique contributions of the acridone scaffold to biological activity.

Within the acridone family, the fusion of additional heterocyclic rings creates potent multi-target agents. For example, piperazine-fused acridone derivatives represent a novel class of anticancer agents, distinct from previously studied triazole, imidazole, or pyrimidine-fused acridones. nih.gov Acridone has also been hybridized with other biologically active molecules, such as purines and pyrimidines, to create nuclease mimics capable of cleaving DNA at specific sites. nih.gov

The acridone scaffold is often compared to the closely related acridine nucleus. While both are planar intercalators, the presence of the C-9 carbonyl group in acridone significantly alters its electronic properties and hydrogen bonding capability compared to the imine or amine group typically found in active acridines like amsacrine. rsc.orgnih.gov

Furthermore, SAR studies have extended to comparing acridones with entirely different heterocyclic scaffolds that may target the same biological pathways. For example, potent acridone-based anti-HSV-1 agents have inspired the rational design of new antiviral compounds based on a 3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridine scaffold. rsc.org Similarly, N-substituted acridones have been developed as potent antagonists of the P2X4 receptor and have been compared with N-substituted phenoxazine (B87303) derivatives, revealing key structural differences that govern potency and selectivity. nih.gov These comparative analyses are crucial for identifying the most advantageous features of the acridone core and for guiding the design of new therapeutic agents based on diverse heterocyclic frameworks. nih.gov

Computational and Theoretical Chemistry Studies of 9 10h Acridinone, 10 Methyl 2 Nitro

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Energy Analysis)

A review of publicly available scientific literature and databases did not yield specific quantum chemical calculations, such as Density Functional Theory (DFT) studies or Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy analyses, for 9(10H)-Acridinone, 10-methyl-2-nitro-. While computational studies have been performed on the parent compound, 10-methyl-9(10H)-acridone, and other derivatives, this specific nitro-substituted compound has not been the subject of published theoretical calculations. mdpi.com

Molecular Docking and Dynamics Simulations for Target Binding

There are no specific molecular docking or molecular dynamics simulation studies available in the reviewed literature for 9(10H)-Acridinone, 10-methyl-2-nitro-. Research in this area has focused on other acridone (B373769) derivatives, but not on this particular molecule to predict its binding affinity and interaction with biological targets.

Conformational Analysis and Potential Energy Surface Mapping

Specific conformational analysis and potential energy surface mapping studies for 9(10H)-Acridinone, 10-methyl-2-nitro- have not been reported in the accessible scientific literature. Such studies are crucial for understanding the molecule's three-dimensional structure and energetic landscape, but this information is not available for this compound.

Prediction of Electronic Properties and Reactive Sites

Detailed predictions of electronic properties and reactive sites for 9(10H)-Acridinone, 10-methyl-2-nitro- are not present in the current body of published research. While DFT studies on the parent compound, 10-methyl-9(10H)-acridone, have identified nucleophilic and electrophilic regions, similar analyses for the 2-nitro derivative are absent.

Simulation of Metabolic Transformation Pathways and Intermediate Formation

No studies simulating the metabolic transformation pathways or the formation of intermediates for 9(10H)-Acridinone, 10-methyl-2-nitro- were found in the reviewed literature. While the metabolism of other nitroaromatic compounds has been a subject of research, this specific molecule has not been investigated in that context.

Quantitative Structure-Activity Relationship (QSAR) Modeling

While general Quantitative Structure-Activity Relationship (QSAR) models have been developed for classes of nitroaromatic compounds to predict their biological activities or toxicities, no specific QSAR studies incorporating 9(10H)-Acridinone, 10-methyl-2-nitro- as part of the dataset were identified. nih.govmdpi.comresearchgate.net The development of such models requires experimental data that does not appear to be available for this compound.

Analytical and Spectroscopic Investigations of 9 10h Acridinone, 10 Methyl 2 Nitro

Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Elucidation and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation or the scattering of laser light causes vibrations (stretching, bending) of molecular bonds, and the frequencies of these vibrations are characteristic of the bond type and its chemical environment.

For the parent compound, 10-methyl-9(10H)-acridone , the FT-IR spectrum exhibits characteristic peaks that confirm its core structure. Key vibrations include the C=O (carbonyl) stretching of the ketone group, C-N stretching related to the tertiary amine within the heterocyclic ring, C-H stretching from the aromatic rings and the methyl group, and various C=C stretching vibrations of the aromatic system.

For 9(10H)-Acridinone, 10-methyl-2-nitro- , the FT-IR and FT-Raman spectra would be expected to show these parent peaks with some shifts, but most importantly, they would feature strong, characteristic bands corresponding to the nitro group.

Asymmetric and Symmetric NO₂ Stretching: The most definitive evidence for the presence of the nitro group would be two strong absorption bands in the FT-IR spectrum. The asymmetric stretching vibration is typically observed in the range of 1500-1560 cm⁻¹, and the symmetric stretching vibration appears in the 1300-1370 cm⁻¹ region.

Carbonyl (C=O) Stretching: The electron-withdrawing nature of the nitro group would likely cause the C=O stretching frequency to shift to a higher wavenumber compared to the parent compound, due to a decrease in the electron density around the carbonyl group.

Aromatic C-H and C=C Stretching: The substitution pattern on the aromatic ring would influence the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region, providing information about the position of the substituents.

A comparative table of expected key vibrational frequencies is presented below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹) for 9(10H)-Acridinone, 10-methyl-2-nitro-Reference Wavenumber (cm⁻¹) for 10-methyl-9(10H)-acridone
Nitro (NO₂)Asymmetric Stretch1500 - 1560N/A
Nitro (NO₂)Symmetric Stretch1300 - 1370N/A
Carbonyl (C=O)StretchShifted to higher frequency~1634 cm⁻¹
Aromatic C=CStretch~1600, ~1480~1595, ~1475
N-CH₃Stretch/Bend~2950, ~1450~2930, ~1460

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Characterization and Stereochemical Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen framework. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the types of carbon atoms present.

The spectra for the parent molecule, 10-methyl-9(10H)-acridone , have been well-documented. bldpharm.com In a solvent like DMSO-d₆, the ¹H NMR spectrum shows a singlet for the N-methyl protons around 3.8 ppm and a series of multiplets for the eight aromatic protons in the 7.2 to 8.4 ppm range. bldpharm.com The ¹³C NMR spectrum displays a signal for the methyl carbon, signals for the aromatic carbons, and a characteristic downfield signal for the carbonyl carbon (C=O) above 175 ppm.

For 9(10H)-Acridinone, 10-methyl-2-nitro- , the introduction of the strongly deshielding nitro group at the C-2 position would cause significant and predictable changes in the NMR spectra:

¹H NMR: The protons on the same ring as the nitro group, particularly H-1 and H-3, would experience a substantial downfield shift (to a higher ppm value) due to the group's electron-withdrawing inductive and resonance effects. The proton at the H-1 position would likely appear as the most downfield aromatic signal. The N-methyl proton signal might also be slightly shifted.

¹³C NMR: The carbon atom directly attached to the nitro group (C-2) would be significantly deshielded, shifting its signal downfield. The signals for adjacent carbons (C-1, C-3) and other carbons in the 'A' ring would also be affected, though to a lesser extent. The chemical shift of the carbonyl carbon (C-9) might also be influenced.

A commercial supplier confirms the availability of NMR data for this compound, though it is not publicly accessible. nist.gov

Predicted ¹H NMR Chemical Shift Ranges for 9(10H)-Acridinone, 10-methyl-2-nitro- (Based on general principles and comparison to the parent compound)

Proton Predicted Chemical Shift (ppm) Multiplicity
H-1 > 8.5 Doublet
H-3 > 8.0 Doublet of Doublets
H-4 > 7.5 Doublet
H-5, H-6, H-7, H-8 7.3 - 8.0 Multiplets

Mass Spectrometry Techniques (e.g., EI-MS, ESI-MS, HRMS-ESI, Q-TOF-MS/MS) in Compound Identification and Metabolite Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electron Ionization (EI-MS): This is a hard ionization technique typically used for volatile compounds. For the parent compound 10-methyl-9(10H)-acridone , the EI-MS spectrum shows a strong molecular ion peak [M]⁺ at m/z 209, corresponding to its molecular weight. Fragmentation often involves the loss of a methyl radical (·CH₃) or carbon monoxide (CO).

Electrospray Ionization (ESI-MS): This soft ionization technique is suitable for less volatile and more polar molecules. For 9(10H)-Acridinone, 10-methyl-2-nitro- , ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 255.24, corresponding to the molecular formula C₁₄H₁₁N₂O₃.

High-Resolution Mass Spectrometry (HRMS): Techniques like HRMS-ESI or Q-TOF-MS/MS provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the molecule and its fragments. This would be crucial to confirm the identity of C₁₄H₁₀N₂O₃.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the [M+H]⁺ ion (m/z 255) would be isolated and fragmented. Expected fragmentation pathways for the nitro-acridone would include the loss of neutral molecules such as NO, NO₂, or H₂O, providing further structural confirmation.

The molecular formula and weight for the target compound are confirmed as C₁₄H₁₀N₂O₃ and 254.24 g/mol , respectively. nist.gov

Key Mass Spectrometry Data

Compound Technique Expected Ion Expected m/z
10-methyl-9(10H)-acridone EI-MS [M]⁺ 209.1
9(10H)-Acridinone, 10-methyl-2-nitro- ESI-MS [M+H]⁺ 255.1

Electrochemical Methods (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry, Rotating Disk Electrode Voltammetry) for Redox Property Assessment

Electrochemical methods like cyclic voltammetry (CV) are used to study the redox (reduction-oxidation) properties of a compound. By measuring the current response to a changing applied potential, one can determine the potentials at which a molecule is oxidized or reduced.

Studies on the parent 10-methyl-9(10H)-acridone show that it undergoes an irreversible oxidation at a potential of approximately +1.55 V. This oxidation is associated with the electron-rich acridone (B373769) core.

For 9(10H)-Acridinone, 10-methyl-2-nitro- , the electrochemical profile would be markedly different:

Oxidation: The presence of the electron-withdrawing nitro group makes the aromatic system more electron-deficient. Consequently, removing an electron (oxidation) would be more difficult, shifting the oxidation potential to a more positive value compared to the parent compound.

Reduction: The nitro group itself is electrochemically active and can be readily reduced. Therefore, the CV of the nitro-derivative would exhibit a characteristic reduction peak (or peaks) at a negative potential, corresponding to the reduction of the -NO₂ group to a nitro radical anion (-NO₂⁻) or further reduction products. This reduction process is often reversible.

These distinct redox properties are critical for applications in sensors or electro-optic materials.

Chromatographic Techniques (e.g., HPLC, LC-MS, TLC) in Compound Purification, Separation, and Purity Assessment

Chromatography is indispensable for the separation, purification, and purity assessment of organic compounds.

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a chemical reaction and for preliminary purity checks. Due to the increased polarity from the nitro group, 9(10H)-Acridinone, 10-methyl-2-nitro- would have a lower retention factor (Rƒ) than its parent compound, 10-methyl-9(10H)-acridone , on a silica (B1680970) gel plate with a given non-polar eluent system.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for high-resolution separation and quantification. A reverse-phase (RP) HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water (with an acid modifier like formic acid for better peak shape), would be suitable for analyzing this compound. The addition of the polar nitro group would typically lead to a shorter retention time compared to the less polar parent compound under standard RP-HPLC conditions. Commercial vendors indicate that HPLC and LC-MS data are used for quality control of this compound. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful tool for analysis. It allows for the separation of the target compound from impurities, with the MS detector confirming the identity of the eluting peak by its mass-to-charge ratio. This is the definitive method for purity assessment and metabolite identification.

Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) in Polymerization Studies

Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) is a specialized technique used to monitor chemical reactions as they occur. By recording IR spectra at rapid intervals, it can track the disappearance of monomer-specific peaks and the appearance of polymer-specific peaks, allowing for the study of polymerization kinetics.

While acridone derivatives can be incorporated into polymers for specific electronic or photophysical properties, no literature was found in the performed searches that specifically uses 9(10H)-Acridinone, 10-methyl-2-nitro- in polymerization studies monitored by RT-FTIR. Such a study would likely focus on the reaction of a polymerizable group attached elsewhere on the acridone molecule, with the nitro-acridone moiety acting as a functional pendant group.

UV-Vis Spectroscopy for Optical Property Characterization

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. It is used to characterize the electronic structure and conjugation of a compound.

The parent compound, 10-methyl-9(10H)-acridone , exhibits characteristic absorption bands with a λₘₐₓ around 380-400 nm, attributed to π→π* and n→π* transitions within its conjugated system.

The introduction of a nitro group at the 2-position of the acridone core would significantly alter the UV-Vis spectrum of 9(10H)-Acridinone, 10-methyl-2-nitro- . The nitro group acts as a strong auxochrome and extends the conjugation of the system. This is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to the parent compound. This shift occurs because the nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), reducing the energy gap for electronic transitions. The compound would likely appear more colored (e.g., yellow) than its parent.

Future Research Directions and Unexplored Avenues for 9 10h Acridinone, 10 Methyl 2 Nitro

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of acridones often involves methods like the Ullmann condensation followed by acid-catalyzed cyclization, which frequently employs harsh reagents such as concentrated sulfuric acid or polyphosphoric acid. researchgate.netjocpr.com A primary direction for future research is the development of environmentally benign and efficient synthetic routes for 9(10H)-Acridinone, 10-methyl-2-nitro-.

Recent advancements in green chemistry offer promising alternatives. Microwave-assisted organic synthesis, for example, has been shown to dramatically reduce reaction times and improve yields for acridone (B373769) derivatives. jocpr.com Future studies could adapt microwave-assisted protocols, perhaps using a Lewis acid catalyst like zinc chloride, for the cyclization step leading to the acridone core. jocpr.com Another innovative approach involves the use of reusable, eco-friendly solid acid catalysts. jocpr.com Research into catalysts like cobalt-on-carbon (Co/C) derived from biomass or magnetic nanoparticles such as Fe3O4@Polyaniline-SO3H could pave the way for a high-yield, easily scalable, and sustainable production method. rsc.orgresearchgate.netmdpi.com The synthesis of a related compound, 2-nitro-10-(carboxymethyl)-9(10H)acridone ethyl ester, has been documented, providing a foundational method that could be optimized using these modern, greener techniques. nih.gov

Elucidation of Further Specific Molecular Targets and Intracellular Pathways

The planar tricyclic structure of acridones allows them to function as DNA intercalators and inhibitors of critical enzymes like topoisomerases. rsc.orgresearchgate.net While it is plausible that 9(10H)-Acridinone, 10-methyl-2-nitro- shares these general mechanisms, its specific molecular interactions remain uncharacterized. The presence of the electron-withdrawing nitro group could significantly alter its binding affinity and target selectivity compared to other acridone analogues.

Future investigations should aim to identify its precise molecular targets. Beyond DNA and topoisomerases, studies on other acridine (B1665455) derivatives suggest a wider range of potential protein interactions, including protein kinases (e.g., B-Raf) and metalloproteinases (e.g., aminopeptidase (B13392206) N), which are crucial in cancer signaling pathways. jppres.com Furthermore, some acridones can modulate or reverse multidrug resistance by inhibiting efflux pumps like P-glycoprotein (P-gp). nih.govnih.gov It is critical to determine if 9(10H)-Acridinone, 10-methyl-2-nitro- also possesses this capability, which would make it a candidate for combination therapies. Advanced techniques such as perturbation-specific transcriptional mapping could be employed to gain an unbiased, system-wide view of the cellular pathways it affects, providing a comprehensive understanding of its mechanism of action. nih.gov

Advanced Computational Modeling for Predictive Research and De Novo Design

In silico methods are indispensable tools for accelerating drug discovery and materials science research. For 9(10H)-Acridinone, 10-methyl-2-nitro-, computational modeling offers a powerful, predictive approach to explore its potential without extensive initial laboratory work.

Future research should employ molecular docking simulations to predict the binding modes and affinities of this compound against a panel of known biological targets, such as topoisomerase I and II, various protein kinases, and efflux pumps. nih.govijpsjournal.comijpsjournal.com Building on these docking studies, molecular dynamics (MD) simulations can validate the stability of predicted ligand-protein complexes and provide deeper insights into the dynamics of their interactions. ijpsjournal.comijpsjournal.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed by synthesizing and testing a small library of related nitroacridones. These models would help identify the key structural features that govern biological activity, guiding the de novo design of more potent and selective derivatives. researchgate.net ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models, such as the BOILED-Egg model, can be used to assess its drug-like properties, including its potential to cross the blood-brain barrier, offering early indications of its pharmacokinetic profile. ijpsjournal.comijpsjournal.com

Exploration of New Applications in Emerging Technologies and Interdisciplinary Fields

The utility of acridone derivatives is not limited to medicine; their unique physicochemical properties make them attractive for various technological applications. rsc.orgnih.gov The characteristic fluorescence of the acridone core is a key feature to be explored for 9(10H)-Acridinone, 10-methyl-2-nitro-. nih.gov

A significant avenue for future research is its development as a fluorescent probe or sensor. acs.org By functionalizing the core structure, it may be possible to design probes that exhibit a change in fluorescence upon binding to specific biomolecules, metal ions, or changes in the cellular microenvironment. nih.gov Research on other acridone derivatives has demonstrated their use as electrochemical indicators for detecting transcription factors like NF-κB, suggesting that the electrochemical and photoelectrochemical properties of 9(10H)-Acridinone, 10-methyl-2-nitro- should be investigated for potential applications in bioelectronics. acs.org The historical use of acridines as stable pigments and dyes also points toward potential applications in materials science, where it could be incorporated into advanced polymers or coatings. rsc.org

Design of Highly Selective Analogs for Targeted Mechanistic Probing

To fully understand the biological role of any active compound, it is often necessary to create highly selective chemical tools that interact with a single biological target. A crucial future direction for 9(10H)-Acridinone, 10-methyl-2-nitro- is the rational design and synthesis of analogs for use as targeted mechanistic probes. nih.gov

This research would involve systematic modifications of the acridone scaffold to enhance its selectivity for a specific enzyme or receptor. For instance, studies on related heterocycles have shown that introducing moieties like triazole or thiadiazole can significantly alter target specificity and potency. jppres.comnih.gov By creating a library of analogs with varied substituents around the acridone core, researchers could identify compounds that selectively inhibit one topoisomerase isoform over another, or one specific protein kinase. These highly selective analogs would be invaluable for dissecting complex cellular signaling pathways and precisely attributing a biological outcome to the inhibition of a specific target. researchgate.net This approach moves beyond simply identifying the compound's activity to understanding its functional role at a molecular level.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9(10H)-acridinone derivatives, and how does substitution at the 2-nitro and 10-methyl positions influence reaction efficiency?

  • Methodological Answer : The synthesis of acridinone derivatives often employs cyclization reactions of anthranilic acid derivatives or condensation of substituted benzene precursors. For example, BF₃·OEt₂-promoted reactions can generate nitrenium-BF₃ intermediates, which cyclize to form the acridinone core . Substitution at the 2-nitro position requires careful control of electrophilic nitration conditions to avoid over-oxidation, while methylation at the 10-position typically involves alkylation of the acridinone nitrogen under basic conditions. Reaction yields (e.g., 5–82% in BF₃-mediated syntheses) are highly sensitive to solvent polarity and temperature .

Q. How can researchers characterize the purity and structural integrity of 9(10H)-acridinone derivatives?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 420 nm) is recommended for purity assessment, as demonstrated for 2-aminoacridone derivatives . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substitution patterns, particularly distinguishing between regioisomers (e.g., 2-nitro vs. 4-nitro derivatives). Mass spectrometry (MS) using electrospray ionization (ESI) provides molecular weight confirmation, while X-ray crystallography resolves ambiguities in tautomeric forms (e.g., 9H vs. 10H configurations) .

Q. What safety protocols are essential when handling 10-methyl-2-nitroacridinone derivatives?

  • Methodological Answer : Based on safety data sheets (SDS), these compounds exhibit acute oral toxicity (H302) and skin/eye irritation (H315/H319). Researchers must use NIOSH-approved respirators (e.g., P95 filters) for aerosolized particles and wear nitrile gloves with chemical-resistant suits. Work should occur in fume hoods with HEPA filtration, and spills must be contained using absorbent materials (e.g., vermiculite) to prevent drainage contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anticancer activities of 10-methyl-2-nitroacridinone derivatives across cell lines?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., MDA-MB-231 vs. MCF-7 breast cancer cells) may arise from differences in cellular uptake mechanisms or metabolic stability. To address this, conduct comparative studies using standardized assay conditions (e.g., 72-hour exposure, 10% FBS media) and quantify intracellular drug accumulation via LC-MS. Structure-activity relationship (SAR) analysis should evaluate electron-withdrawing effects of the 2-nitro group on DNA intercalation efficiency .

Q. What computational strategies are effective for predicting the photophysical properties of nitro-substituted acridinones?

  • Methodological Answer : Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level can model excited-state behavior. Key parameters include the energy gap between HOMO (localized on the acridinone core) and LUMO (shifted by the nitro group’s electron-withdrawing effect). Validate predictions experimentally using fluorescence spectroscopy (λex 420 nm, λem 542 nm in Tris buffer) and compare with derivatives lacking the nitro group .

Q. Why do certain synthetic routes for 10-methyl-2-nitroacridinone produce low yields, and how can this be mitigated?

  • Methodological Answer : Low yields (<30%) in BF₃-mediated syntheses often result from competing pathways, such as nitrenium ion recombination or hydrolysis. Optimize by replacing BF₃·OEt₂ with milder Lewis acids (e.g., ZnCl₂) and using aprotic solvents (e.g., DMF) to stabilize intermediates. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) can isolate the target compound from by-products like 2-anilinobenzene carboxylic acid .

Q. How does the 2-nitro group influence the anion-transport capabilities of acridinone derivatives?

  • Methodological Answer : The nitro group enhances anion binding via dipole interactions, as shown in urea-functionalized acridinones. Design experiments using chloride-selective electrodes to measure transport efficiency across lipid bilayers. Compare derivatives with electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups at the 2-position to quantify substituent effects on binding constants (Ka) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.